molecular formula C13H20BNO3S B2666967 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane CAS No. 1795451-70-5

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2666967
CAS No.: 1795451-70-5
M. Wt: 281.18
InChI Key: LOKTZFTVNYBBJI-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The defining structural feature is the S-methylsulfonimidoyl group (-S(O)(NH)CH₃) at the para position of the aryl ring. This group introduces unique electronic and steric properties compared to conventional substituents like sulfonyl (-SO₂CH₃) or halogens.

Properties

IUPAC Name

imino-methyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-6-8-11(9-7-10)19(5,15)16/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKTZFTVNYBBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of biaryl and heteroaryl compounds.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Applications/Properties Reference
4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane -S(O)(NH)CH₃ (para) C₁₃H₁₉BNO₃S 283.17* Potential catalytic/pharmaceutical Target
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane -SO₂CH₃ (meta) C₁₃H₁₉BO₄S 282.16 Intermediate in drug synthesis
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)phenoxy-phenyl]-1,3,2-dioxaborolane -O-C₆H₄-O-CF₃ (para) C₂₃H₂₅BF₃O₃ 437.25 Antimalarial quinolone synthesis
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane -C(C₆H₅)=C(C₆H₅)₂ (para) C₃₂H₃₁BO₂ 458.41 OLEDs (AIE-active materials)
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -Br (para) C₁₂H₁₆BBrO₂ 297.98 Cross-coupling precursor

*Calculated based on structural similarity to .

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonimidoyl group (-S(O)(NH)CH₃) is strongly electron-withdrawing, similar to sulfonyl (-SO₂CH₃) but with additional hydrogen-bonding capability due to the NH group. This contrasts with electron-donating groups like triphenylvinyl (in OLED materials) or trifluoromethoxy (in antimalarial intermediates) .
  • Steric Effects : Bulky substituents (e.g., triphenylvinyl) reduce reactivity in cross-couplings but enhance luminescent properties in OLEDs . The sulfonimidoyl group, while polar, imposes moderate steric hindrance.

Reactivity in Cross-Coupling Reactions

Pinacol boronic esters are pivotal in Suzuki-Miyaura couplings. Reactivity trends:

  • Electron-Deficient Aryl Groups : Compounds with -SO₂CH₃ (meta) or -S(O)(NH)CH₃ (para) exhibit slower coupling rates due to reduced electron density at the boron center, requiring optimized catalysts or conditions .
  • Halogenated Derivatives : Bromophenyl analogs (e.g., ) are highly reactive but less stable under basic conditions.
  • Steric Hindrance : Triphenylvinyl-substituted derivatives are less reactive in coupling but excel in optoelectronic applications .

Biological Activity

4,4,5,5-Tetramethyl-2-[4-(S-methylsulfonimidoyl)phenyl]-1,3,2-dioxaborolane is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₁BO₄S
  • Molecular Weight : 296.2 g/mol
  • CAS Number : 1011459-26-9

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with sulfonamide-containing compounds. The synthetic pathway is crucial for ensuring the purity and efficacy of the compound for biological testing.

Anticancer Properties

Recent studies have demonstrated that derivatives of dioxaborolane compounds exhibit notable antiproliferative activities against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer).
  • IC₅₀ Values : The IC₅₀ values for related compounds in the series ranged from 0.33 to 7.10 µM. Notably, some derivatives showed IC₅₀ values as low as 0.50 µM against MCF-7 cells .
CompoundCell LineIC₅₀ (µM)
Compound AMCF-70.50
Compound BHeLa0.95
Compound CA27801.51

The proposed mechanism involves the inhibition of key cellular pathways responsible for cell proliferation and survival. Specifically, these compounds may interfere with signal transduction pathways that are critical for cancer cell growth.

Case Studies

  • Study on Antiproliferative Activity
    • Researchers evaluated the antiproliferative effects of various dioxaborolane derivatives on multiple cancer cell lines.
    • Results indicated that modifications to the sulfonamide group significantly enhanced biological activity.
  • Structure-Activity Relationship (SAR) Analysis
    • A detailed SAR analysis was conducted to understand how different substituents affect biological activity.
    • The presence of specific functional groups was correlated with increased potency against targeted cancer cells.

Therapeutic Implications

Given its promising anticancer properties, this compound could serve as a lead compound for developing new anticancer therapies. Further research is warranted to explore its efficacy in vivo and potential applications in combination therapies.

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